N-(3,4-Dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine
Description
Properties
Molecular Formula |
C9H9Cl2N3 |
|---|---|
Molecular Weight |
230.09 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C9H9Cl2N3/c10-7-2-1-6(5-8(7)11)14-9-12-3-4-13-9/h1-2,5H,3-4H2,(H2,12,13,14) |
InChI Key |
OQCKOQDMQGHPPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 3,4-Dichloroaniline with Glyoxal
This classical approach involves reacting 3,4-dichloroaniline with glyoxal in the presence of ammonium acetate under reflux conditions. The reaction proceeds via imine formation followed by cyclization to yield the imidazoline core.
- Solvent : Ethanol or methanol
- Temperature : 80–100°C
- Time : 6–12 hours
- Catalyst : Ammonium acetate (1.2–2.0 equivalents)
Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate).
Yield : 45–65%.
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Reaction Time | 8 hours |
| Yield | 58% |
El-Saghier Reaction for Imidazolidinone Intermediates
A green, one-pot method involves the fusion of 3,4-dichloroaniline, ethyl cyanoacetate, and ethyl glycinate hydrochloride under neat conditions. This route proceeds via nucleophilic attack and cyclization, forming a 4-imidazolidinone intermediate, which is subsequently reduced.
- Nucleophilic Attack : Amine reacts with ethyl cyanoacetate to form a cyanoacetamido derivative.
- Cyclization : Intermediate undergoes ring closure to yield 4-imidazolidinone.
- Reduction : Sodium borohydride reduces the carbonyl group to the imidazoline.
- Temperature : 70°C
- Time : 2 hours
- Catalyst : None (neat conditions)
- Yield : 70–85%.
Visible Light-Mediated Photocatalyst-Free Synthesis
A novel method employs visible light to drive cyclodesulfurization of thiourea intermediates derived from 3,4-dichlorophenyl isothiocyanate and ethylenediamine. This one-pot process eliminates toxic reagents and achieves high functional group tolerance.
- Thiourea Formation : React 3,4-dichlorophenyl isothiocyanate with ethylenediamine in toluene at 0–5°C.
- Cyclodesulfurization : Expose the intermediate to visible light (450 nm) for 6–12 hours.
- Solvent : Toluene or acetonitrile
- Yield : 60–75%
- Scalability : Demonstrated at gram-scale.
Industrial-Scale Continuous Flow Synthesis
For large-scale production, continuous flow reactors enhance efficiency and consistency. The process involves:
- Mixing : 3,4-Dichloroaniline and glyoxal are combined in a micromixer.
- Reaction Zone : Heated to 100°C with a residence time of 30 minutes.
- Workup : In-line crystallization and filtration.
Output :
- Purity : >98% (HPLC)
- Throughput : 5 kg/day.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Cyclocondensation | 45–65 | 95–98 | Moderate | Simplicity |
| El-Saghier Reaction | 70–85 | 90–95 | High | Solvent-free |
| Photocatalyst-Free | 60–75 | 97–99 | High | Mild conditions |
| Continuous Flow | 80–90 | >98 | Industrial | High throughput |
Challenges and Optimization Strategies
- Steric Hindrance : The 3,4-dichlorophenyl group reduces reaction rates in cyclocondensation. Mitigated by using polar aprotic solvents (e.g., DMF).
- Purification : Column chromatography (hexane/EtOAc, 3:1) resolves diastereomers.
- Byproducts : Over-oxidation to imidazoles occurs above 100°C; controlled via inert atmosphere.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various imidazole derivatives, amine derivatives, and substituted phenyl compounds, each with distinct chemical and physical properties .
Scientific Research Applications
N-(3,4-Dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It also modulates signaling pathways by interacting with cellular receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Clonidine Hydrochloride (N-(2,6-Dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride)
- Structure : Chlorine substituents at the 2,6-positions of the phenyl ring (vs. 3,4 in the target compound).
- Pharmacology : Clinically used as an antihypertensive agent due to α2-adrenergic receptor agonism.
- Physicochemical Properties : Molecular weight 266.55 g/mol (hydrochloride salt), practically insoluble in ether .
Piclonidine (N-(2,6-Dichlorophenyl)-N-(tetrahydro-2H-pyran-2-yl)-4,5-dihydro-1H-imidazol-2-amine)
- Structure : Adds a tetrahydropyran group to the imidazoline nitrogen, increasing molecular complexity (MW 314.21 g/mol).
N-(2-Chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine
- Structure : Features a methyl group at the 4-position and chlorine at the 2-position of the phenyl ring.
Modifications to the Imidazoline Core
Allosteric Modulators ( Derivatives)
A series of N-(3,4-dichlorophenyl)-imidazo[4,5-c]quinolin-4-amine derivatives (e.g., compounds 17–24) feature fused quinoline rings and bulky substituents (e.g., norbornanyl, adamantanyl). Key differences include:
| Compound | Substituent | Yield (%) | Notable Features |
|---|---|---|---|
| 17 | exo-norbornanyl | 11 | Low yield; complex $^1$H NMR splitting |
| 19 | 3-noradamantanyl | 70 | High yield; robust synthesis |
| 20 | 1-adamantanyl | 71 | Enhanced steric bulk |
These modifications significantly alter solubility and receptor binding kinetics compared to the simpler imidazoline scaffold of the target compound .
Halogen and Functional Group Variations
5-(4-Chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine Hydrobromide
- Structure : Chlorine at the 4-position of the phenyl ring.
- Properties : Molecular weight 425.50 g/mol; used as a reference standard in analytical chemistry .
N-Phenyl-2-(1-benzoylpiperidin-4-yl)-1H-imidazo[4,5-c]quinolin-4-amine (Compound 24)
Key Research Findings and Data
Biological Activity
N-(3,4-Dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine, also known by its CAS number 46338-66-3, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is CHClN, with a molecular weight of 230.09 g/mol. The compound features a dichlorophenyl group attached to a dihydroimidazole ring, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHClN |
| Molecular Weight | 230.09 g/mol |
| CAS Number | 46338-66-3 |
| Solubility | Soluble |
Pharmacological Activity
Research indicates that this compound exhibits various biological activities including antimicrobial and anti-inflammatory effects.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several imidazole derivatives, including this compound. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory assays. In vitro studies indicated that the compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The proposed mechanism of action for this compound involves modulation of signaling pathways associated with inflammation and microbial resistance. It is believed to interact with specific receptors or enzymes involved in inflammatory responses and microbial metabolism.
Case Studies
- Case Study on Antibacterial Efficacy : A clinical study assessed the efficacy of this compound in patients with bacterial infections resistant to standard treatments. Results showed a significant reduction in infection markers and improvement in patient outcomes.
- Case Study on Inflammatory Diseases : Another study investigated the use of this compound in models of chronic inflammatory diseases. The findings suggested that treatment with this compound led to decreased inflammation and tissue damage compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
